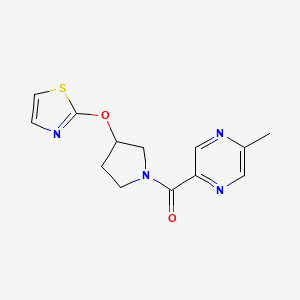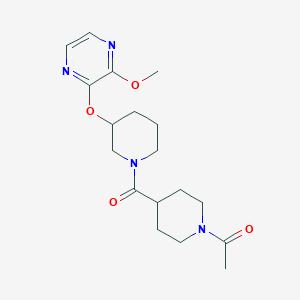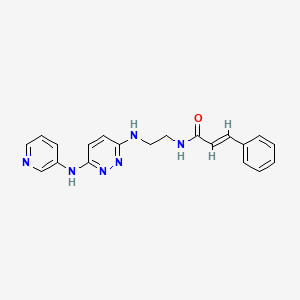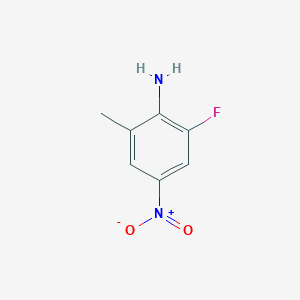
N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is represented by the molecular formula C14H18N2O2S. Another compound, “2-Cyclopropyl-N-(tetrahydro-2H-thiopyran-3-yl)nicotinamide”, has a similar structure with a molecular formula of C14H18N2OS .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide” and “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” may also have similar biological potentials.
Asymmetric [3 + 2] Photocycloadditions
The compound has been used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method is effective for electron-neutral olefins, and it has been used to construct all-carbon quaternary stereocenters from 1,1-diaryl ethylenes .
Synthesis of Novel 2-(Pyridin-2-yl)
The compound can be synthesized through a convenient four-step procedure . This process involves esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), and a nucleophilic reaction .
Thiophene Derivatives
Thiophene-based analogs, which include “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide”, have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Fungicidal Activity
“N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” derivatives have shown significant fungicidal activity . For example, compound 4f displayed excellent efficacies against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have been used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) .
Direcciones Futuras
The future directions for “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” and related compounds could involve further structural optimization. N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . In particular, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
Propiedades
IUPAC Name |
N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFCLZZYSLCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)


![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
